molecular formula C21H16Cl2F2N6S B4618694 N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4618694
M. Wt: 493.4 g/mol
InChI Key: LVJDUQFJTFFGRV-UHFFFAOYSA-N
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Description

N,N’-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic compound characterized by its unique structure, which includes two pyrazole rings substituted with chloro and fluorobenzyl groups, linked by a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of 4-chloro-1-(2-fluorobenzyl)-1H-pyrazole with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to a corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N’-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chloro and fluoro substituents enhances its binding affinity and specificity, making it a potent inhibitor in various biological assays .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-chlorophenyl)thiourea
  • N,N’-bis(4-fluorophenyl)thiourea
  • N,N’-bis(4-chlorobenzyl)thiourea

Uniqueness

N,N’-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea stands out due to the combination of chloro and fluoro substituents on the pyrazole rings, which confer unique electronic and steric properties. These modifications enhance its reactivity and binding affinity compared to similar compounds, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

1,3-bis[4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2F2N6S/c22-15-11-30(9-13-5-1-3-7-17(13)24)28-19(15)26-21(32)27-20-16(23)12-31(29-20)10-14-6-2-4-8-18(14)25/h1-8,11-12H,9-10H2,(H2,26,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJDUQFJTFFGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=S)NC3=NN(C=C3Cl)CC4=CC=CC=C4F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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